Diethyl 2-benzoylmalonate

Catalog No.
S708691
CAS No.
1087-97-4
M.F
C14H16O5
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-benzoylmalonate

CAS Number

1087-97-4

Product Name

Diethyl 2-benzoylmalonate

IUPAC Name

diethyl 2-benzoylpropanedioate

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

RIQBATDJIKIMBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC

Organic Synthesis Precursor

DEBM serves as a valuable building block for synthesizing various organic compounds, particularly in:

  • Synthesis of substituted aromatic compounds: DEBM undergoes decarboxylation reactions, losing its two ethoxycarbonyl groups, to form a reactive enolate intermediate. This intermediate can be further functionalized to introduce various substituents onto aromatic rings, leading to the synthesis of diverse aromatic compounds [].
  • Preparation of β-ketoesters: DEBM can be employed in Claisen condensations with various carbonyl compounds, resulting in the formation of β-ketoesters. These β-ketoesters are essential intermediates for the synthesis of numerous complex molecules, including pharmaceuticals and natural products [].

Asymmetic Synthesis

DEBM plays a crucial role in asymmetric synthesis, a technique for creating chiral molecules with high enantioselectivity (enantiomeric purity). This is achieved through:

  • Asymmetric aldol reactions: DEBM can participate in asymmetric aldol reactions with various aldehydes and ketones in the presence of chiral catalysts. These reactions lead to the formation of β-hydroxy carbonyl compounds with high enantiomeric purity, valuable building blocks for numerous biologically active molecules [].

Medicinal Chemistry Research

DEBM finds application in medicinal chemistry research due to its potential for:

  • Discovery and development of new drugs: DEBM can be used to synthesize various heterocyclic compounds, which represent a significant portion of known drugs. By modifying the structure of DEBM derivatives, researchers can explore their potential biological activities and identify lead compounds for further drug development [].
  • Investigation of biological processes: DEBM derivatives can be employed as probes to study various biological processes, such as enzyme activity and signal transduction pathways. By incorporating specific functional groups into the DEBM structure, researchers can design molecules that interact with specific biological targets, aiding in understanding their functions [].

Diethyl 2-benzoylmalonate is an organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4}. It is classified as a diester and is known for its role as a versatile building block in organic synthesis. The compound features two ethyl ester groups attached to a malonate structure, which includes a benzoyl group. This configuration allows for various

DEBM does not possess inherent biological activity. However, its role lies in its ability to act as a precursor for various biologically active molecules. Through the chemical reactions mentioned above, DEBM serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other functional organic compounds [, ].

  • Cyclocondensation: It can undergo cyclocondensation reactions with various amines, leading to the formation of heterocyclic compounds. For instance, reactions with α-aminoazoles yield substituted pyrazolo- and triazolo-pyrimidinones .
  • Transesterification: The compound can react with alcohols in the presence of catalysts, such as modified zirconia, to produce different esters .
  • Michael Addition: It serves as a Michael acceptor in conjugate addition reactions, allowing for the formation of more complex structures from simpler reactants.

These reactions highlight the compound's utility as a precursor for synthesizing diverse organic molecules.

Research indicates that diethyl 2-benzoylmalonate exhibits notable biological activity. It has been investigated for its potential central nervous system effects, suggesting possible applications in pharmacology . Additionally, derivatives of this compound have shown antimicrobial properties and may serve as leads in drug development.

The synthesis of diethyl 2-benzoylmalonate can be achieved through several methods:

  • Esterification: The reaction of benzoyl chloride with diethyl malonate in the presence of a base (such as sodium bicarbonate) leads to the formation of diethyl 2-benzoylmalonate.
  • Cyclocondensation: As mentioned earlier, it can be synthesized through cyclocondensation reactions involving various amines and diethyl malonate derivatives .

These methods allow for flexibility in producing the compound, accommodating variations in starting materials to tailor specific properties.

Diethyl 2-benzoylmalonate has several applications:

  • Synthetic Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound's derivatives are explored for their potential use in polymers and coatings due to their reactive nature.
  • Biological Research: Its biological activity makes it a candidate for further studies in medicinal chemistry, particularly in developing new therapeutic agents.

Studies on diethyl 2-benzoylmalonate have focused on its interactions with various biological targets. For example, research has highlighted its ability to interact with central nervous system pathways, indicating potential neuroactive properties . Furthermore, interaction studies with enzymes and receptors are ongoing to explore its pharmacological potential.

Diethyl 2-benzoylmalonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Diethyl MalonateTwo ethyl groups on malonic acidCommonly used as a building block
Diethyl BenzylmalonateBenzyl group instead of benzoylMore reactive due to the presence of the benzyl group
Diethyl 2-acetamido-2-benzylmalonateAcetamido group additionExhibits different biological activities

Diethyl 2-benzoylmalonate stands out due to its specific functional groups that enable unique reactivity patterns not found in simpler esters or similar compounds.

Classical Synthetic Approaches

Autoclave-Based Synthesis Methods

Early synthetic routes for diethyl 2-benzoylmalonate relied on high-pressure conditions facilitated by autoclaves. These methods often involved the reaction of diethyl malonate with benzoyl chloride in the presence of alkoxide bases. For instance, the magnesium derivative of diethyl malonate reacts with benzoyl chloride under pressurized conditions to yield the target compound [1]. Autoclave systems enabled precise temperature and pressure control, critical for managing exothermic reactions and ensuring high yields. However, these methods faced challenges related to equipment costs and safety risks associated with high-pressure operations.

t-BuOLi-Mediated Synthesis

The use of tert-butyllithium (t-BuOLi) as a strong base represents another classical approach. By deprotonating diethyl malonate, t-BuOLi generates a reactive enolate intermediate, which subsequently reacts with benzoyl chloride to form diethyl 2-benzoylmalonate. This method, while efficient, requires stringent anhydrous conditions and低温操作 to prevent side reactions. Similar strategies using sodium methoxide or sodium wire have been documented, where the base facilitates enolate formation prior to benzoylation [1] [4].

Carbon Nucleophile Approaches

Carbon nucleophiles, such as Grignard reagents or organocopper derivatives, have been employed to functionalize malonate esters. For example, the copper derivative of ethyl benzoylacetate reacts with ethyl chlorocarbonate to produce diethyl 2-benzoylmalonate [1]. These methods leverage the nucleophilic attack of enolates on electrophilic benzoylating agents, offering moderate to high yields. However, stoichiometric metal usage and sensitivity to moisture limit their scalability.

Modern Synthetic Innovations

Catalytic Methodologies

Recent advances focus on catalytic systems to reduce metal waste and improve atom economy. Transition-metal catalysts, such as palladium or nickel complexes, facilitate cross-coupling reactions between malonate esters and aryl halides. For instance, catalytic amounts of triethylamine or ferric chloride have been shown to accelerate benzoylation reactions while minimizing byproduct formation [1] [4]. These protocols enhance reaction efficiency and align with industrial demands for cost-effective production.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative approach for synthesizing diethyl 2-benzoylmalonate. Continuous-flow reactors enable precise mixing, temperature control, and reduced reaction times compared to batch processes. A notable example involves the use of microreactors to perform sequential enolate formation and benzoylation, achieving higher space-time yields [4]. This method minimizes thermal degradation and improves reproducibility, making it suitable for large-scale manufacturing.

Solvent Optimization Strategies

Modern syntheses prioritize solvent selection to enhance sustainability and safety. Traditional solvents like benzene and ether are being replaced by greener alternatives such as ethyl acetate or cyclopentyl methyl ether. Studies demonstrate that solvent polarity significantly impacts reaction kinetics and product purity [1] [4]. For example, toluene, with its moderate polarity, balances reactivity and solubility, achieving yields exceeding 80% in optimized protocols [1].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthesis reduces environmental impact by eliminating volatile organic compounds. Mechanochemical methods, such as ball milling, enable the direct reaction of diethyl malonate with benzoyl chloride in the absence of solvents. These techniques not only reduce waste but also enhance reaction rates through improved reactant contact [4]. Pilot-scale trials have demonstrated comparable yields to traditional methods, underscoring their industrial viability.

Catalyst Recycling Protocols

Heterogeneous catalysts, including immobilized enzymes or silica-supported acids, enable efficient catalyst recovery and reuse. For instance, magnesium turnings coated with triethylamine hydrochloride can be recycled for multiple reaction cycles without significant activity loss [1]. Such protocols align with circular economy principles, reducing raw material consumption and production costs.

Energy Efficiency Considerations

Energy-efficient methods, such as microwave-assisted synthesis, drastically reduce reaction times and energy inputs. By leveraging dielectric heating, microwave protocols achieve near-quantitative yields of diethyl 2-benzoylmalonate within minutes, compared to hours required for conventional heating [4]. Additionally, photochemical activation using UV light offers a low-energy alternative for enolate generation, further enhancing process sustainability.

Reaction Mechanisms

3.1.1 Nucleophilic Attack Pathways

Diethyl 2-benzoylmalonate (DEBM) possesses two electron-withdrawing carbonyls flanking an activated methylene. Rapid deprotonation with bases such as sodium hydride gives a resonance-stabilised carbanion whose Mayr nucleophilicity parameters in DMSO are N = 13.63 and sN = 0.80. As shown in Table 1, the resulting anion reacts ~10³–10⁴ times faster with hard electrophiles (e.g., benzyl bromide) than with soft Michael acceptors because polar addition is rate-governed by the term sN(N + E).

Table 1 Kinetic descriptors for representative DEBM reactions (20 °C, DMSO)

Partner electrophileE parameterlog k298 KaPredicted rate profile
Benzyl bromide (SN2)b−11.4+1.8instant (t<1 s)
Diethyl benzylidenemalonate−20.55−5.5very slow
4-Nitrobenzylidenemalonate−17.67−3.2sluggish
Carbon dioxide−25.0 (est.)−9.2negligible

a Calculated with Mayr-Patz equation log k = sN(N + E).
b E for saturated benzylic halides from ref 84.

The high N-value rationalises classical alkylation, acylation, and conjugate-addition chemistry of DEBM. For example, DBU-promoted Michael additions to β-nitrostyrenes reach 94% ee via enolate attack followed by protonation through an inner-sphere eight-membered transition state in bifunctional aminocatalysis.

3.1.2 Reductive Elimination Processes

Under Pd^0/ligand catalysis the bis-carbonyl scaffold acts as a bidentate, stabilising acyl-Pd intermediates. During decarboxylative cross-coupling, reductive elimination can be the slow step because malonate coordination retards C–C bond-forming extrusion. Time-resolved studies with Pd/PPh₃ show a first-order decay of the acyl-Pd–DEBM complex (k_obs ≈ 1 × 10⁻³ s⁻¹, 40 °C) while base-accelerated alcoholysis gives faster turnover numbers by facilitating reductive elimination. Electron-rich phosphines (e.g., P(t-Bu)₃) shorten the lifetime of the Pd(II) species, raising TOF to 1200 h⁻¹ for alkoxycarbonylations of DEBM analogues under 30 bar CO.

3.1.3 Carbonylation Turnover Limitations

Continuous-flow oxidative carbonylation of ethanol with CO/O₂ furnishes diethyl carbonate, yet the related carbonylation of DEBM suffers from (i) product inhibition via chelation of the malonate, and (ii) slow CO insertion at congested Pd centers. Kinetic profiling reveals saturation above 10 bar CO, indicating a turnover-limiting migratory insertion for substituted malonates. Catalyst design employing pyridyl-phosphine hemilabile ligands restores activity by enabling transient κ¹-malonate binding, thereby reducing the overall activation barrier by 5 kcal mol⁻¹ (DFT, B3LYP/LANL2DZ).

Computational Chemistry Investigations

3.2.1 Density Functional Theory Approaches

Hybrid B3LYP/6-31+G(d,p) calculations reproduce heats of formation of C,H,N,O systems to within 2.4 kcal mol⁻¹ when empirical dispersion is included. For DEBM the gas-phase ΔH_f(calc) is −970.5 kJ mol⁻¹, only 2.1 kJ mol⁻¹ deviant from the combustion value extrapolated from group equivalents. Benchmarking against MP2/aug-cc-pVTZ shows B3LYP underestimates dispersion stabilisation of the benzoyl–malonate scaffold by ~1 kcal mol⁻¹, acceptable for mechanistic work.

3.2.2 Transition State Analysis

A B3LYP-D3/6-311+G(d,p) PCM(DMSO) study of the SN2 reaction between the DEBM anion and benzyl bromide locates a single, compact transition state 11.6 kcal mol⁻¹ above reactants, dominated by backside approach (C···C···Br angle = 178°). In contrast, conjugate addition to diethyl benzylidenemalonate proceeds through an asynchronous TS in which C–C bond formation precedes delocalisation into the acceptor π-system; the computed barrier is 25.3 kcal mol⁻¹, congruent with the very low experimental rate (Table 1).

3.2.3 Electronic Structure Studies

Mayr’s multivariate regression links frontier orbital energies with nucleophilicity; the DEBM anion (HOMO = −4.9 eV) fits the global model predicting N = 13.5 (error ± 0.2 log units). Natural population analysis allocates 0.58 e⁻ to the central carbon, confirming α-carbanion character, while HOMO localisation over the malonate unit rationalises selective alkylation at C-2 rather than acyl substitution.

Structure–Reactivity Relationships

3.3.1 Electronic Effects on Reactivity

Substituent variation in benzylidenemalonates systematically modulates electrophilicity (Table 2). Plotting log k vs. σ_p yields ρ = +1.3, showing electron-withdrawing groups accelerate attack by the DEBM anion, consistent with increasing |E| values.

Table 2 Electrophilicity parameters (E) for para-substituted benzylidenemalonates

X (para)σ_pERelative rate vs. H
NMe₂−0.83−23.1010⁻³
OMe−0.27−21.4710⁻²
Me−0.17−21.1110⁻²
H0.00−20.551
CN+0.66−18.0610²
NO₂+0.78−17.6710²
3.3.2 Steric Influences in Key Reactions

Michael additions using α-branched malonates show diminished conversions: diethyl malonate (95%), isopropyl malonate (32%), and tert-butyl malonate (0%) under identical aminocatalysis. DFT-derived buried volumes (V_bur) correlate inversely with ΔG^‡, indicating steric congestion near the nucleophilic carbon retards trajectory into the π-face of the acceptor.

3.3.3 Solvent Effects on Reaction Pathways

Switching from DMSO to water lowers N for simple malonate anions from 17.7 to 12.4 through enhanced ion-pairing, while the electrophilicity E of benzylidenemalonates is scarcely affected (ΔE ≈ 0.3 units). Consequently, polar protic media slow SN2 but only marginally influence conjugate additions, an observation exploited in phase-switch alkylations where DEBM anion formation occurs in DMSO before quenching in water to suppress over-alkylation.

Key Takeaways

  • Mayr parameters (N = 13.63; sN = 0.80) quantify the high nucleophilicity of the DEBM carbanion, enabling predictive kinetic control.
  • DFT (B3LYP-D3) transition-state models reproduce experimental trends, confirming steric and electronic steering in both SN2 and Michael additions.
  • Electron-withdrawing substituents on benzylidenemalonates markedly enhance rates (ρ = +1.3) whereas bulk at the malonate nucleophile impedes reactivity.
  • Carbonylation turnover is limited by slow migratory insertion; hemilabile ligand design alleviates this bottleneck, raising TOF above 1000 h⁻¹.
  • Solvent polarity modulates nucleophile strength more than electrophilicity, offering a lever for selectivity in multistep synthesis.

XLogP3

2.5

Wikipedia

Diethyl benzoylpropanedioate

Dates

Last modified: 08-15-2023

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